3-Methoxybutyl acetate

Description

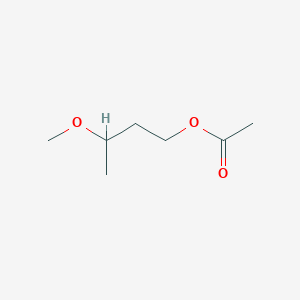

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methoxybutyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-6(9-3)4-5-10-7(2)8/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMYGFTJCQFEDST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOC(=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Record name | BUTOXYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2671 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2052106 | |

| Record name | 3-Methoxybutyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Butoxyl appears as a liquid with an acrid odor. Flash point near 140 °F. Slightly less dense than water. Vapors much heavier than air. May irritate skin, eyes, and mucous membranes., Liquid | |

| Record name | BUTOXYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2671 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Butanol, 3-methoxy-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Boiling Point |

275 °F at 760 mmHg (USCG, 1999) | |

| Record name | BUTOXYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2671 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

170 °F (USCG, 1999) | |

| Record name | BUTOXYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2671 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.96 (USCG, 1999) - Less dense than water; will float | |

| Record name | BUTOXYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2671 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

4435-53-4 | |

| Record name | BUTOXYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2671 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Methoxybutyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4435-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butoxyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004435534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-METHOXYBUTYL ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15638 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Butanol, 3-methoxy-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methoxybutyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxybutyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.405 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTOXYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W0NXC23XW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methoxybutyl Acetate (CAS: 4435-53-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxybutyl acetate, with the CAS registry number 4435-53-4, is a versatile organic compound classified as an ester.[1] It is a colorless liquid characterized by a mild, fruity odor.[2][3] This document provides a comprehensive technical overview of this compound, including its physicochemical properties, synthesis and analytical protocols, safety information, and applications. A key focus is the presentation of quantitative data in a structured format and detailed experimental methodologies to support research and development activities.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | References |

| Molecular Formula | C₇H₁₄O₃ | [1][4] |

| Molecular Weight | 146.19 g/mol | [4] |

| Appearance | Colorless, clear liquid | [1][4] |

| Odor | Mild, fruity, acrid | [1][5][6] |

| Boiling Point | 169-173 °C | [5][7] |

| Melting Point | -80 °C | [5][8] |

| Density | 0.95 - 0.96 g/cm³ at 20 °C | [8][9] |

| Vapor Pressure | 34 Pa at 20 °C | [9] |

| Refractive Index | 1.408 - 1.41 | [4][8] |

| Viscosity | 0.71 mPa·s at 20 °C | [9] |

Table 2: Solubility and Partition Coefficient

| Property | Value | References |

| Water Solubility | 60.68 g/L at 25 °C | [9] |

| Solubility in Organic Solvents | Soluble in ethanol and ether | [1] |

| n-octanol/water Partition Coefficient (log Kow) | 1.007 (pH 7, 25 °C) | [9] |

Synthesis and Analytical Protocols

Synthesis Protocol: Fischer Esterification

This compound is synthesized via the Fischer esterification of 3-methoxybutanol with acetic acid, using a strong acid catalyst.

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-methoxybutanol and an excess of glacial acetic acid.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Reflux: Heat the reaction mixture to reflux for several hours to drive the equilibrium towards the product. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After cooling to room temperature, the mixture is transferred to a separatory funnel. The excess acid is neutralized by washing with a saturated solution of sodium bicarbonate until effervescence ceases. The aqueous layer is removed.

-

Extraction and Drying: The organic layer is then washed with brine, separated, and dried over anhydrous sodium sulfate.

-

Purification: The final product is purified by distillation to remove any remaining starting materials and byproducts.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the identification and purity assessment of this compound.

Experimental Workflow: GC-MS Analysis

Caption: Workflow for the GC-MS analysis of this compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as ethyl acetate.

-

Instrumentation: Utilize a gas chromatograph coupled with a mass spectrometer.

-

GC Conditions:

-

Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Splitless injection of 1 µL of the sample.

-

Temperature Program: An initial oven temperature of 50°C, held for a few minutes, followed by a ramp to a final temperature of around 250°C.

-

-

MS Conditions:

-

Ionization: Electron ionization (EI) at 70 eV.

-

Scan Range: A mass-to-charge ratio (m/z) range of 40-400 amu.

-

-

Data Analysis: Identify this compound based on its retention time and the fragmentation pattern in the mass spectrum. Purity is determined by the relative area of the corresponding peak in the chromatogram.

Analytical Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound.

Experimental Workflow: NMR Analysis

Caption: Workflow for the NMR analysis of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer: Transfer the solution into a 5 mm NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Spectral Analysis: Analyze the chemical shifts, integration (for ¹H), and coupling patterns to confirm the molecular structure of this compound.

Applications

This compound is utilized in various industrial and research applications due to its favorable properties.

-

Solvent: It serves as a high-solvency, low-volatility solvent in the formulation of coatings, inks, and adhesives.[1][7] Its properties can improve the stability and performance of these products.[7]

-

Chemical Intermediate: It is used as an intermediate in the synthesis of a wide range of chemicals and specialty compounds.[7][10] Its ester and ether functionalities allow for various chemical transformations, making it a valuable building block in the development of pharmaceuticals and agrochemicals.[10][11]

-

Fragrance and Flavoring: Due to its pleasant, fruity odor, it finds application in the fragrance and flavoring industries.[1][2]

Safety and Toxicology

Table 3: Toxicological Data

| Parameter | Value | Species | Route | References |

| LD₅₀ (Oral) | 4210 mg/kg | Rat | Oral | [12] |

Handling and Safety Precautions:

-

This compound is a combustible liquid.[4] Keep away from heat, sparks, open flames, and hot surfaces.

-

It may cause skin and eye irritation.[5][13] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Handle in a well-ventilated area to avoid inhalation of vapors.[14]

-

In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[4]

According to safety data sheets, the substance is not classified as acutely toxic, corrosive, or a sensitizer, and is not considered to be mutagenic, carcinogenic, or a reproductive toxicant.[9] It is readily biodegradable.[9]

Plausible Metabolic Pathway

While specific studies on the metabolic fate of this compound are limited, a plausible pathway can be inferred based on its chemical structure as an ester. It is anticipated to undergo enzymatic hydrolysis, followed by the metabolism of its constituent alcohol and carboxylic acid.

Proposed Metabolic Pathway of this compound

References

- 1. Acetic Acid: An Underestimated Metabolite in Ethanol-Induced Changes in Regulating Cardiovascular Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acetate conversion to acetyl-CoA | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. InterPro [ebi.ac.uk]

- 5. Acetyl-CoA - Wikipedia [en.wikipedia.org]

- 6. CAS 4435-53-4: this compound | CymitQuimica [cymitquimica.com]

- 7. researchgate.net [researchgate.net]

- 8. journals.asm.org [journals.asm.org]

- 9. Acetic Acid | Rupa Health [rupahealth.com]

- 10. benchchem.com [benchchem.com]

- 11. nbinno.com [nbinno.com]

- 12. Metabolic engineering of a synergistic pathway for n-butanol production in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound | C7H14O3 | CID 20498 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-Methoxybutyl Acetate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of 3-methoxybutyl acetate. The information is curated for professionals in research, science, and drug development who require precise and reliable data for their work. This document includes a summary of quantitative data, detailed experimental methodologies, and a logical diagram of its synthesis.

Core Physical and Chemical Properties

This compound, also known by its trade name Butoxyl®, is a colorless, neutral liquid with a characteristic faint, acrid, or fruity odor.[1][2][3] It is a versatile solvent with applications in coatings, inks, adhesives, and chemical synthesis.[4][5]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Physical Properties of this compound

| Property | Value | Units | References |

| Molecular Formula | C₇H₁₄O₃ | ||

| Molecular Weight | 146.18 | g/mol | [3][6][7] |

| Boiling Point | 169 - 173 | °C | [1][4] |

| Melting Point | -80 | °C | [1][6] |

| Density | 0.96 | g/cm³ at 20°C | [1][8] |

| Flash Point | 62 - 76.7 | °C (closed cup) | [1][4][6][7] |

| Refractive Index | 1.408 | [6] | |

| Vapor Pressure | 0.34 | mbar at 20°C | [6] |

| Viscosity | 0.71 | cP (mPa·s) | [6][8] |

Table 2: Solubility of this compound

| Solvent | Solubility | Notes | References |

| Water | 30 - 60.68 | g/L | [1][6][8][9] |

| Organic Solvents | Soluble/Miscible | Ethanol, ether, acetone, hexane | [2][10] |

Table 3: Safety and Hazard Information

| Parameter | Value | Classification | References |

| NFPA 704 Health Rating | 1 | Slight Hazard | [1] |

| NFPA 704 Flammability Rating | 2 | Moderate Hazard | [1][6] |

| NFPA 704 Reactivity Rating | 1 | Slight Hazard | [1] |

| GHS Classification | Flammable Liquid, Category 4 | Combustible liquid | [6][11] |

Experimental Protocols

The following sections detail the general methodologies for determining the key physical and chemical properties of this compound. These protocols are based on standard laboratory practices for organic compounds.

Determination of Boiling Point

The boiling point of this compound can be determined using the distillation method or the Thiele tube method.[12]

Distillation Method:

-

Assemble a simple distillation apparatus with a round-bottom flask, a condenser, a thermometer, and a collection flask.

-

Place a sample of this compound (at least 5 mL) and a few boiling chips or a stir bar into the distilling flask.[12]

-

Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation head.

-

Heat the flask gently.

-

Record the temperature at which the liquid is actively boiling and condensing, and the temperature remains constant. This stable temperature is the boiling point.[10][11]

Determination of Melting Point

As this compound is a liquid at room temperature, its melting point is determined from a frozen sample.

Capillary Tube Method:

-

Freeze a small sample of this compound.

-

Introduce a tiny amount of the frozen solid into a capillary tube.

-

Place the capillary tube in a melting point apparatus (e.g., a Mel-Temp apparatus or a Thiele tube filled with a suitable heating oil).

-

Heat the apparatus slowly, at a rate of about 2°C per minute, especially near the expected melting point.

-

Record the temperature at which the solid first begins to melt and the temperature at which the last of the solid melts. This range is the melting point.

Determination of Density

The density of liquid this compound can be determined by measuring the mass of a known volume.[1]

Procedure:

-

Accurately weigh a clean, dry graduated cylinder or a pycnometer (density bottle) on an electronic balance.[1][13]

-

Add a known volume of this compound to the container. Read the volume from the bottom of the meniscus.[1]

-

Weigh the container with the liquid.

-

Calculate the mass of the liquid by subtracting the mass of the empty container.

-

Calculate the density using the formula: Density = Mass / Volume.[1] For higher accuracy, repeat the measurement several times and calculate the average.[13]

Determination of Flash Point

The flash point is determined using a closed-cup or open-cup flash point tester.[14][15][16]

Closed-Cup Method (e.g., Pensky-Martens):

-

Place a sample of this compound into the test cup of the apparatus.

-

Close the cup and begin to heat the sample at a slow, constant rate.[17]

-

At specified temperature intervals, apply an ignition source (a small flame) to the vapor space above the liquid.

-

The flash point is the lowest temperature at which the vapors ignite with a brief flash.[16][17]

Determination of Water Solubility

The solubility of this compound in water can be determined by the shake-flask method.

Procedure:

-

Prepare a saturated solution of this compound in water by adding an excess of the ester to a known volume of water in a sealed flask.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Allow the mixture to stand undisturbed until the two phases have clearly separated.

-

Carefully withdraw a known volume of the aqueous layer.

-

Determine the concentration of this compound in the aqueous sample using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

The solubility is expressed as the mass of solute per volume of solvent (e.g., g/L).

Synthesis of this compound

This compound is typically synthesized via the esterification of 3-methoxybutanol with acetic acid or acetic anhydride.[18] The reaction with acetic acid is a reversible, acid-catalyzed process known as Fischer esterification.[19][20]

Caption: Synthesis of this compound via esterification.

References

- 1. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 2. athabascau.ca [athabascau.ca]

- 3. byjus.com [byjus.com]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. This compound | 4435-53-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 6. byjus.com [byjus.com]

- 7. researchgate.net [researchgate.net]

- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. chem.ws [chem.ws]

- 10. vernier.com [vernier.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. filab.fr [filab.fr]

- 16. scimed.co.uk [scimed.co.uk]

- 17. precisionlubrication.com [precisionlubrication.com]

- 18. Buy this compound | 4435-53-4 [smolecule.com]

- 19. athabascau.ca [athabascau.ca]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

An In-Depth Technical Guide to the Spectral Data of 3-Methoxybutyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-methoxybutyl acetate (CAS No. 4435-53-4). The information presented herein is intended to support research, development, and quality control activities where this compound is utilized. All data is presented in clearly structured tables, and detailed experimental protocols for the acquisition of such data are described.

Spectroscopic Data

The following sections detail the key spectral data for this compound, a colorless liquid with a fruity odor. This data is crucial for the structural elucidation and purity assessment of the compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for determining the structure of organic compounds by analyzing the magnetic properties of hydrogen nuclei. The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.15 | t | 2H | -CH₂-O-C(=O)- |

| 3.41 | m | 1H | -CH(OCH₃)- |

| 3.32 | s | 3H | -OCH₃ |

| 2.04 | s | 3H | -C(=O)-CH₃ |

| 1.78 | q | 2H | -CH₂-CH(OCH₃)- |

| 1.16 | d | 3H | -CH(OCH₃)-CH₃ |

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 170.8 | C=O |

| 73.4 | -CH(OCH₃)- |

| 62.3 | -CH₂-O-C(=O)- |

| 56.1 | -OCH₃ |

| 35.8 | -CH₂-CH(OCH₃)- |

| 21.0 | -C(=O)-CH₃ |

| 19.8 | -CH(OCH₃)-CH₃ |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its functional groups. The IR spectrum of this compound shows characteristic absorption bands for its ester and ether functionalities.

Table 3: Principal IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 2970 | Strong | C-H stretch (alkane) |

| 1740 | Strong | C=O stretch (ester) |

| 1240 | Strong | C-O stretch (ester) |

| 1110 | Strong | C-O stretch (ether) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern, which aids in its identification.

Table 4: Mass Spectrometry Data (Electron Ionization) for this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Possible Fragment |

| 146 | < 1 | [M]⁺ (Molecular Ion) |

| 115 | 15 | [M - OCH₃]⁺ |

| 87 | 40 | [M - C₃H₇O]⁺ |

| 71 | 25 | [C₄H₇O]⁺ |

| 59 | 100 | [C₃H₇O]⁺ |

| 43 | 80 | [CH₃CO]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the acquisition of spectral data for a liquid sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation: A small amount of this compound (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Filtration: The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Sample Loading: The NMR tube is carefully placed into the spinner turbine of the NMR spectrometer.

-

Data Acquisition: The spectrometer is locked onto the deuterium signal of the solvent. The magnetic field is then shimmed to achieve homogeneity. For ¹H NMR, a standard single-pulse experiment is typically run. For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation (Neat Liquid): A drop of this compound is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr). A second salt plate is carefully placed on top to create a thin liquid film.

-

Background Spectrum: A background spectrum of the empty spectrometer is recorded to account for atmospheric and instrumental contributions.

-

Sample Analysis: The prepared salt plates are mounted in the sample holder of the IR spectrometer.

-

Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS) Protocol (Electron Ionization - Gas Chromatography Inlet)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or methanol).

-

Injection: A small volume (typically 1 µL) of the solution is injected into the gas chromatograph (GC) inlet.

-

Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column, which separates the components of the sample based on their boiling points and interactions with the column's stationary phase.

-

Ionization: As this compound elutes from the GC column, it enters the ion source of the mass spectrometer. In the electron ionization (EI) source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Visualizations

The following diagrams illustrate the logical workflow for spectral data acquisition and the structural relationships for data interpretation.

Caption: Workflow for Spectroscopic Analysis of this compound.

Caption: Structural Assignment of NMR Spectral Data.

An In-depth Technical Guide to the Synthesis of 3-Methoxybutyl Acetate from Crotonaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-methoxybutyl acetate, a valuable solvent and chemical intermediate, starting from crotonaldehyde. The synthesis involves a three-step process: the formation of 3-methoxybutyraldehyde, its subsequent hydrogenation to 3-methoxybutanol, and final esterification to yield the target compound. This document details the experimental protocols for each key reaction, presents quantitative data in structured tables, and includes visualizations of the reaction pathways and experimental workflows.

Overall Synthesis Pathway

The synthesis of this compound from crotonaldehyde is a sequential process involving three distinct chemical transformations. The overall workflow is depicted below.

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols and Data

This section provides detailed experimental methodologies for the key reaction steps, along with summarized quantitative data for easy comparison.

Step 1: Synthesis of 3-Methoxybutyraldehyde via Michael Addition

The first step involves the base-catalyzed Michael (1,4-conjugate) addition of methanol to crotonaldehyde. This reaction is typically performed at room temperature.

Reaction Mechanism:

Caption: Mechanism of the Michael addition of methanol to crotonaldehyde.

Experimental Protocol:

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, a solution of sodium hydroxide (e.g., 5 mol%) in methanol is prepared and cooled in an ice bath. Crotonaldehyde is then added dropwise to the stirred methanolic solution, maintaining the temperature below 20°C to control the exothermic reaction. After the addition is complete, the reaction mixture is stirred at room temperature for a specified time (e.g., 2-4 hours). The reaction is then neutralized with an acid, such as acetic acid. The resulting mixture, containing 3-methoxybutyraldehyde, can be purified by distillation or used directly in the next step.

Table 1: Reaction Parameters for the Synthesis of 3-Methoxybutyraldehyde

| Parameter | Value | Reference |

| Reactants | Crotonaldehyde, Methanol | [1][2] |

| Catalyst | Sodium Hydroxide (NaOH) or Sodium Methoxide (NaOCH₃) | [3][4] |

| Temperature | Room Temperature (with initial cooling) | [1][2] |

| Pressure | Atmospheric | [1][2] |

| Reaction Time | 2 - 5 hours | Inferred from similar reactions |

| Yield | > 90% (expected) | Inferred from similar reactions |

Step 2: Hydrogenation of 3-Methoxybutyraldehyde to 3-Methoxybutanol

The second step is the catalytic hydrogenation of the aldehyde group of 3-methoxybutyraldehyde to a primary alcohol, yielding 3-methoxybutanol. This is a heterogeneously catalyzed reaction typically carried out at elevated temperature and pressure.

Reaction Mechanism:

Caption: Simplified representation of catalytic hydrogenation.

Experimental Protocol:

The crude or purified 3-methoxybutyraldehyde from the previous step is charged into a high-pressure autoclave. A hydrogenation catalyst, such as Raney® Nickel or copper chromite, is added to the reactor. The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure. The reaction mixture is heated to the target temperature with vigorous stirring. The progress of the reaction can be monitored by the decrease in hydrogen pressure. Once the hydrogen uptake ceases, the reactor is cooled, depressurized, and the catalyst is filtered off. The resulting 3-methoxybutanol can be purified by distillation.

Table 2: Reaction Parameters for the Hydrogenation of 3-Methoxybutyraldehyde

| Parameter | Raney® Nickel | Copper Chromite | Reference |

| Catalyst | Raney® Nickel | Copper (II) oxide-chromium (III) oxide | [3][4] |

| Temperature | 70 - 130 °C | 150 - 180 °C | [1][2] |

| Pressure | 1 - 15 bar | 100 - 150 bar | [1][2] |

| Reaction Time | 1 - 5 hours | 1 - 5 hours | [1] |

| Yield | High (quantitative conversion often reported for aldehyde hydrogenations) | High | [5] |

Step 3: Esterification of 3-Methoxybutanol to this compound

The final step is the Fischer-Speier esterification of 3-methoxybutanol with acetic acid to produce this compound. This is an acid-catalyzed equilibrium reaction.

Reaction Mechanism:

Caption: Mechanism of Fischer-Speier esterification.[6][7][8]

Experimental Protocol:

3-Methoxybutanol, an excess of acetic acid (e.g., 2-3 molar equivalents), and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) are combined in a round-bottom flask equipped with a reflux condenser. The mixture is heated to reflux for a period of 2-4 hours. To drive the equilibrium towards the product, water can be removed using a Dean-Stark apparatus. After the reaction is complete, the mixture is cooled to room temperature and washed sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst and excess acetic acid), and brine. The organic layer is then dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate) and the final product, this compound, is purified by fractional distillation.

Table 3: Reaction Parameters for the Esterification of 3-Methoxybutanol

| Parameter | Value | Reference |

| Reactants | 3-Methoxybutanol, Acetic Acid (excess) | [6][7][8] |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | [6][7] |

| Temperature | Reflux (boiling point of the mixture) | [6] |

| Reaction Time | 2 - 4 hours | Inferred from similar reactions |

| Yield | 80 - 95% (expected) | [9] |

Conclusion

The synthesis of this compound from crotonaldehyde is a robust and scalable three-step process. Each step, from the initial Michael addition through hydrogenation to the final Fischer esterification, utilizes well-established and understood chemical transformations. By carefully controlling the reaction conditions and utilizing appropriate catalysts, high yields of the desired product can be achieved. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals in the fields of chemical synthesis and drug development to successfully produce this compound for their specific applications.

References

- 1. sciencemotive.com [sciencemotive.com]

- 2. scienceinfo.com [scienceinfo.com]

- 3. DE4315047B4 - Process for the preparation of 3-methoxybutanol and butanol from crotonaldehyde - Google Patents [patents.google.com]

- 4. JPH07138199A - Production of 3-methoxybutanol and butanol from crotonaldehyde - Google Patents [patents.google.com]

- 5. EP1094051B1 - A liquid phase catalytic hydrogenation process to convert aldehydes to the corresponding alcohols - Google Patents [patents.google.com]

- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]

- 9. chemguide.co.uk [chemguide.co.uk]

3-Methoxybutyl Acetate in Chemical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxybutyl acetate (3-MBA), with CAS number 4435-53-4, is an ester derivative featuring an ether linkage that finds its primary applications as a versatile solvent and a chemical intermediate.[1][2] This technical guide provides an in-depth overview of the synthesis of this compound and its documented roles in chemical synthesis, with a focus on its reactivity and solvent properties. While widely used in industrial applications such as coatings and inks, its specific use as a reactant or specialized solvent in the synthesis of complex molecules like pharmaceuticals and agrochemicals is not extensively documented in peer-reviewed literature.[1][3] This guide will detail its synthesis, physical and chemical properties, and known reactivity, providing protocols and theoretical applications relevant to a research and development setting.

Physicochemical Properties of this compound

A comprehensive understanding of the physical and chemical properties of this compound is crucial for its effective use in chemical synthesis. These properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₄O₃ | [4] |

| Molecular Weight | 146.18 g/mol | [4] |

| Appearance | Colorless liquid | [4] |

| Odor | Mild, fruity, acrid | [4][5] |

| Boiling Point | 169-173 °C | [6] |

| Melting Point | -80 °C | [6] |

| Flash Point | 62 °C (closed cup) | [6] |

| Density | 0.96 g/cm³ | [6] |

| Solubility in Water | 30 g/L | [6] |

| Solubility in Organic Solvents | Miscible with common organic solvents | [5] |

| Synonyms | Butoxyl, Acetic Acid 3-Methoxybutyl Ester, 3-Methoxy-1-butyl acetate | [5] |

Synthesis of this compound

The industrial synthesis of this compound is typically a two-step process starting from crotonaldehyde. The first step involves the formation of 3-methoxybutanol, which is subsequently esterified to yield the final product.

Synthesis of 3-Methoxybutanol from Crotonaldehyde

The initial step is the reaction of crotonaldehyde with methanol in an alkaline solution to form 3-methoxybutyraldehyde. This intermediate is then hydrogenated in the presence of a catalyst to produce 3-methoxybutanol.

Experimental Protocol:

-

Reaction of Crotonaldehyde and Methanol: In a temperature-controlled reactor, crotonaldehyde is reacted with methanol in an alkaline solution. This reaction is exothermic and is typically carried out at room temperature under atmospheric pressure with cooling.

-

Neutralization: The resulting reaction mixture containing 3-methoxybutyraldehyde is neutralized with an acid, such as acetic acid.

-

Hydrogenation: The neutralized mixture is then hydrogenated in the presence of a suitable catalyst. Typical catalysts include copper oxide or a mixed copper-chromium oxide. The reaction is carried out at temperatures ranging from 150 to 180°C and pressures of 100 to 150 bar.

Esterification of 3-Methoxybutanol

The final step is the esterification of 3-methoxybutanol with acetic acid to produce this compound.

Experimental Protocol:

-

Reaction Mixture: The crude 3-methoxybutanol from the previous step is reacted with acetic acid.

-

Distillation: The product mixture undergoes distillation. Butyl acetate, a common byproduct, is first distilled off, followed by the desired this compound.

Below is a diagram illustrating the synthesis workflow.

Applications in Chemical Synthesis

Role as a Solvent

This compound's primary role in chemical synthesis is as a solvent. Its properties, such as a high boiling point, low volatility, and good solvency for a variety of resins, make it a suitable medium for certain reactions.[7][8] It is often used in the formulation of coatings, inks, and adhesives.[3][8] In a laboratory setting, it can be considered as a higher-boiling point, less polar alternative to solvents like ethyl acetate or butyl acetate. Its miscibility with common organic solvents allows for its use in mixed-solvent systems to fine-tune reaction conditions.[5]

Role as a Chemical Intermediate

3.2.1. Transesterification

Transesterification is a key reaction of this compound, where the acetyl group is exchanged for another functional group by reacting with an alcohol in the presence of an acid or base catalyst.

Generalized Experimental Protocol for Transesterification:

-

Reactants and Catalyst: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1 equivalent), the desired alcohol (1.5-3 equivalents), and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) or a base (e.g., sodium methoxide).

-

Reaction Conditions: Heat the reaction mixture to reflux. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the catalyst with a suitable base (if an acid catalyst was used) or acid (if a base catalyst was used).

-

Extraction: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.

The following diagram outlines the general workflow for a transesterification reaction using this compound.

Summary and Outlook

This compound is a readily available chemical with well-defined physical properties and a clear industrial synthesis route. Its primary application in chemical synthesis is as a high-boiling, non-polar solvent. While its ester functionality allows it to act as a chemical intermediate, particularly in transesterification reactions, its specific applications in the synthesis of complex, high-value molecules such as pharmaceuticals are not well-documented in academic and patent literature. For researchers and drug development professionals, this compound may be considered as a process solvent or as a building block for introducing the 3-methoxybutoxy moiety, although its utility in these areas for novel synthesis would require further investigation and development.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. PREC MBA Solvent | this compound | CAS#4435-53-4 [prechems.com]

- 4. lookchem.com [lookchem.com]

- 5. celanese.com [celanese.com]

- 6. This compound | 4435-53-4 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound | 4435-53-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

The Solubility Profile of 3-Methoxybutyl Acetate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxybutyl acetate (CAS No. 4435-53-4), a colorless liquid with a mild, fruity odor, is a versatile ester solvent with a growing range of applications in various industries.[1] Its utility in coatings, inks, adhesives, and as a specialty solvent in the electronics industry underscores the importance of a thorough understanding of its physical and chemical properties.[2][3] A critical parameter governing its performance and application is its solubility in different organic solvents. This technical guide provides a comprehensive overview of the solubility of this compound in a wide array of organic solvents, supported by quantitative data and detailed experimental methodologies.

Quantitative Solubility Data

The solubility of this compound in various organic solvents at 25°C is presented in Table 1. The data indicates that this compound is highly soluble in a broad range of common organic solvents, including alcohols, ketones, esters, and aromatic hydrocarbons. Its miscibility with many of these solvents makes it a versatile component in solvent blends and formulations.[1][4] Conversely, it exhibits limited solubility in water.[1][2]

Table 1: Solubility of this compound in Organic Solvents at 25°C

| Solvent Class | Solvent | Solubility (g/L) at 25°C[5] |

| Alcohols | Methanol | 2704.82 |

| Ethanol | 1710.13 | |

| Isopropanol | 1055.83 | |

| n-Propanol | 828.08 | |

| n-Butanol | 657.05 | |

| Isobutanol | 489.11 | |

| sec-Butanol | 591.97 | |

| tert-Butanol | 1019.22 | |

| n-Pentanol | 301.52 | |

| Isopentanol | 395.98 | |

| n-Hexanol | 177.17 | |

| n-Heptanol | 76.68 | |

| n-Octanol | 96.71 | |

| Ethylene Glycol | 746.98 | |

| Propylene Glycol | 674.16 | |

| 2-Methoxyethanol | 1694.39 | |

| 2-Ethoxyethanol | 706.52 | |

| 2-Propoxyethanol | 392.17 | |

| Ketones | Acetone | 920.67 |

| 2-Butanone (MEK) | 458.08 | |

| Cyclohexanone | 680.18 | |

| MIBK | 125.48 | |

| Esters | Methyl Acetate | 535.5 |

| Ethyl Acetate | 418.62 | |

| n-Propyl Acetate | 139.75 | |

| Isopropyl Acetate | 176.46 | |

| n-Butyl Acetate | 119.95 | |

| Isobutyl Acetate | 83.63 | |

| n-Pentyl Acetate | 88.4 | |

| Ethyl Formate | 384.5 | |

| Aromatic Hydrocarbons | Toluene | 148.97 |

| Ethylbenzene | 64.5 | |

| Aliphatic Hydrocarbons | n-Hexane | 30.41 |

| n-Heptane | 13.75 | |

| Cyclohexane | 68.32 | |

| Ethers | THF | 1037.37 |

| 1,4-Dioxane | 1227.14 | |

| MTBE | Not specified | |

| Chlorinated Solvents | Dichloromethane | 1008.56 |

| Chloroform | 1175.87 | |

| 1,2-Dichloroethane | 475.5 | |

| Tetrachloromethane | 200.96 | |

| Amides | DMF | 1736.05 |

| DMAc | 1639.61 | |

| NMP | 1515.46 | |

| Others | Acetonitrile | 829.44 |

| DMSO | 1216.84 | |

| Acetic Acid | 2528.62 | |

| Transcutol | 1209.28 |

Experimental Protocols

A standardized and rigorous experimental protocol is crucial for determining the solubility of a compound in various solvents. While specific experimental details for all the data in Table 1 are not publicly available, a general and widely accepted methodology for determining the solubility of a liquid in a liquid solvent is outlined below. This protocol is based on the principles of the isothermal equilibrium method.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature (e.g., 25°C).

Materials:

-

This compound (purity >99%)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled water bath or incubator

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Glass vials with airtight seals

-

Magnetic stirrer and stir bars

-

Gas chromatograph (GC) with a suitable column and detector (e.g., Flame Ionization Detector - FID) or a calibrated refractometer.

Procedure:

-

Preparation of Standard Solutions: A series of standard solutions of this compound in the chosen solvent are prepared at known concentrations. These standards are used to create a calibration curve for the analytical instrument.

-

Sample Preparation: An excess amount of this compound is added to a known volume or mass of the organic solvent in a sealed glass vial. The "excess" is to ensure that a saturated solution is formed.

-

Equilibration: The vials are placed in a temperature-controlled water bath or incubator set to the desired temperature (e.g., 25°C ± 0.1°C). The mixtures are stirred vigorously using a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, the stirring is stopped, and the vials are allowed to stand undisturbed in the temperature-controlled environment for several hours (e.g., 12-24 hours) to allow for complete phase separation. A clear, saturated solution supernatant will form above the excess undissolved this compound.

-

Sampling and Analysis: A sample of the clear supernatant is carefully withdrawn using a pipette and its mass or volume is accurately determined. The sample is then diluted with a known amount of the solvent to fall within the range of the calibration curve. The concentration of this compound in the diluted sample is then determined using a calibrated gas chromatograph or refractometer.

-

Calculation: The solubility is calculated from the measured concentration of the saturated solution and is typically expressed in g/L, g/100g , or as a mole fraction.

ASTM Standards for Miscibility:

For a qualitative assessment of miscibility, particularly with water, standardized test methods from ASTM International can be adapted. For instance, ASTM D1722 provides a standard test method for determining the water miscibility of water-soluble solvents.[6] This method involves mixing the solvent with water in specified proportions and visually inspecting for any haze or turbidity, which would indicate immiscibility.[4][6] While this method is designed for water-soluble solvents, the principle of visual inspection for phase separation can be applied as a preliminary test for the miscibility of this compound with various organic solvents.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound in an organic solvent.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This compound exhibits excellent solubility in a wide range of organic solvents, making it a highly effective and versatile solvent for numerous applications. This technical guide provides valuable quantitative solubility data and outlines a robust experimental protocol for its determination, offering a critical resource for researchers, scientists, and professionals in drug development and other industries who utilize this important ester. The provided information facilitates informed solvent selection, formulation optimization, and the development of new applications for this compound.

References

3-Methoxybutyl Acetate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of a Versatile Fine Chemical Intermediate

Abstract

3-Methoxybutyl acetate is a versatile organic compound that has garnered significant interest as a fine chemical intermediate, particularly in the pharmaceutical and specialty chemical industries. Its unique combination of an ether and an ester functional group within a compact molecular structure makes it a valuable building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed synthesis protocols, and its applications as a key intermediate in organic synthesis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and fine chemical manufacturing.

Physicochemical Properties

This compound, also known by its trade name Butoxyl®, is a colorless, neutral liquid with a characteristic faint, fruity odor. It is miscible with most common organic solvents but has limited solubility in water.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₄O₃ | [2][3] |

| Molecular Weight | 146.18 g/mol | [2][4] |

| CAS Number | 4435-53-4 | [5][6] |

| Appearance | Colorless clear liquid | [3] |

| Boiling Point | 169-173 °C | [2] |

| Density | 0.96 g/cm³ at 20 °C | [4] |

| Flash Point | 76.7 °C (closed cup) | [2] |

| Water Solubility | 60.68 g/L at 20 °C | [4] |

| Refractive Index | 1.4070-1.4090 | [4] |

Synthesis of this compound

The primary industrial synthesis of this compound involves a two-step process starting from crotonaldehyde. The first step is the reaction of crotonaldehyde with methanol in an alkaline solution to form 3-methoxybutyraldehyde. This intermediate is then hydrogenated in the presence of a catalyst to yield 3-methoxybutanol. The final step is the esterification of 3-methoxybutanol with acetic acid to produce this compound.

A schematic of the industrial synthesis pathway is depicted below:

Detailed Experimental Protocol: Laboratory Scale Synthesis via Fischer Esterification

This protocol describes the synthesis of this compound from 3-methoxybutanol and glacial acetic acid using sulfuric acid as a catalyst. This method is an adaptation of the well-established Fischer esterification reaction.

Materials:

-

3-Methoxybutanol

-

Glacial Acetic Acid

-

Concentrated Sulfuric Acid

-

Saturated Sodium Bicarbonate Solution

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate

-

Diethyl Ether (or other suitable extraction solvent)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Distillation apparatus

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 3-methoxybutanol and a molar excess of glacial acetic acid (typically 1.5 to 2 equivalents).

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reaction volume) to the stirred mixture.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether.

-

Neutralization: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and excess acetic acid; caution: CO₂ evolution), and finally with brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude this compound can be purified by fractional distillation under atmospheric or reduced pressure to obtain the final product with high purity.

References

- 1. CAS 4435-53-4: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 4435-53-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | C7H14O3 | CID 20498 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 3-Methoxybutyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of 3-Methoxybutyl acetate. Due to a lack of specific published experimental data on the thermal analysis of this compound, this guide draws upon established principles of organic chemistry, safety data sheet information, and analogous behavior of similar acetate esters to predict its thermal properties and decomposition pathways.

Executive Summary

Physicochemical and Thermal Properties

A summary of the known physical and thermal properties of this compound is presented in Table 1. This data is compiled from various safety and chemical data sources.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O₃ | [4] |

| Molecular Weight | 146.18 g/mol | [4] |

| Boiling Point | 170-173 °C | [2][5] |

| Flash Point | 62-68 °C | [2][5] |

| Auto-ignition Temperature | 410 °C | [5] |

| Decomposition Products | Acrid smoke and irritating fumes | [1][2][3][4] |

Table 1: Physicochemical and Thermal Properties of this compound

Predicted Thermal Decomposition Pathway

The thermal decomposition of acetate esters that possess at least one hydrogen atom on the beta-carbon of the alcohol moiety typically proceeds through a concerted, intramolecular elimination reaction known as ester pyrolysis or the Ei (Elimination Internal) mechanism.[2] This reaction occurs via a six-membered cyclic transition state and results in the formation of an alkene and acetic acid.[5]

For this compound, the presence of hydrogen atoms on the beta-carbon (relative to the acetate group) allows for this decomposition pathway. The methoxy group is on the gamma-carbon and is not directly involved in the primary elimination step, but it influences the regioselectivity of the resulting alkenes. The expected primary decomposition products are acetic acid and methoxybutenes.

Predicted Decomposition Reaction:

Caption: Predicted thermal decomposition of this compound.

Experimental Protocols for Thermal Analysis

While specific experimental data for this compound is unavailable, the following are detailed, generalized methodologies for the key experiments that would be used to assess its thermal stability.

DSC is used to measure the heat flow into or out of a sample as a function of temperature or time. It can determine the onset temperature of decomposition and any associated endothermic or exothermic events.

Methodology:

-

A small sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

-

The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 500 °C).

-

The heat flow to the sample relative to the reference is recorded as a function of temperature.

-

The resulting thermogram is analyzed for peaks indicating thermal events such as the onset of decomposition.

Caption: Generalized workflow for DSC analysis.

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the temperature at which decomposition and mass loss occur.

Methodology:

-

A small sample of this compound (typically 5-10 mg) is placed in a tared TGA pan (e.g., alumina or platinum).

-

The pan is placed in the TGA furnace.

-

The furnace is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

-

The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 600 °C).

-

The mass of the sample is recorded continuously as a function of temperature.

-

The resulting thermogram (mass vs. temperature) is analyzed to identify the onset and completion temperatures of mass loss events, corresponding to decomposition.

References

Navigating the Environmental Profile of 3-Methoxybutyl Acetate: A Technical Guide

Introduction

3-Methoxybutyl acetate (CAS No. 4435-53-4), a colorless liquid with a characteristic fruity odor, serves as a versatile solvent in various industrial applications, including coatings, inks, and adhesives.[1][2] Its unique properties, such as its miscibility with many organic solvents, make it a valuable component in numerous formulations.[1] As with any chemical substance, a thorough understanding of its environmental fate and biodegradability is paramount for responsible use and risk assessment. This technical guide provides an in-depth analysis of the available data on the environmental profile of this compound, tailored for researchers, scientists, and drug development professionals.

Biodegradability

The available information strongly indicates that this compound is readily biodegradable. A safety data sheet for the substance explicitly states that "The substance is readily biodegradable". Additionally, New Zealand's Environmental Protection Authority classifies this compound as "rapidly degradable". While specific quantitative results from a standardized ready biodegradability test (e.g., OECD 301F) are not publicly available, these classifications suggest a low potential for persistence in the environment.

Experimental Protocol: OECD 301F - Manometric Respirometry Test

The OECD 301F test is a standard method for assessing the ready biodegradability of chemical substances in an aerobic aqueous medium.[3] The principle of the test involves measuring the oxygen consumed by a microbial inoculum as it degrades the test substance over a 28-day period.

Methodology:

-

Test Setup: The test is conducted in sealed vessels containing a defined mineral medium, a microbial inoculum (typically activated sludge from a wastewater treatment plant), and the test substance at a known concentration.

-

Oxygen Consumption Measurement: The consumption of oxygen is determined by measuring the change in pressure within the sealed vessels using a manometer.

-

Controls:

-

Blank Control: Contains the mineral medium and inoculum to measure the endogenous respiration of the microorganisms.

-

Reference Control: Contains a readily biodegradable substance (e.g., sodium benzoate) to verify the activity of the inoculum.

-

Toxicity Control: Contains the test substance and the reference substance to assess any inhibitory effects of the test substance on the microbial population.

-

-

Duration and Pass Level: The test is typically run for 28 days. A substance is considered readily biodegradable if it reaches at least 60% of its theoretical oxygen demand (ThOD) within this period, and this level of degradation is achieved within a 10-day window following the initial 10% degradation.[3]

Environmental Fate

The environmental fate of a substance describes its transport and transformation in various environmental compartments.

Hydrolysis

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For esters like this compound, hydrolysis would yield the corresponding alcohol (3-methoxybutanol) and carboxylic acid (acetic acid). Specific quantitative data on the hydrolysis rate of this compound as a function of pH are not publicly available.

Experimental Protocol: OECD 111 - Hydrolysis as a Function of pH

The OECD 111 guideline outlines a tiered approach to determine the rate of abiotic hydrolysis of chemicals in aqueous solutions at environmentally relevant pH values (typically 4, 7, and 9).[4]

Methodology:

-

Tier 1: Preliminary Test: A preliminary test is conducted at 50°C for 5 days at pH 4, 7, and 9 to quickly assess the hydrolytic stability of the substance. If less than 10% degradation is observed, the substance is considered hydrolytically stable, and no further testing is required.[4]

-

Tier 2: Hydrolysis of Unstable Substances: If significant hydrolysis occurs in the preliminary test, further investigations are carried out at different temperatures to determine the hydrolysis rate constants.

-

Tier 3: Identification of Hydrolysis Products: If necessary, the major hydrolysis products are identified.

-

Test Conditions: The experiments are performed in sterile, buffered aqueous solutions in the dark to prevent photodegradation. The concentration of the test substance is measured at various time points to determine the rate of degradation.

Soil Adsorption and Desorption

The mobility of a chemical in the soil is largely determined by its tendency to adsorb to soil particles. This is quantified by the soil adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc). A low Koc value indicates high mobility in soil.[5] An estimated Koc for this compound suggests it is highly mobile in soil.[6]

Experimental Protocol: OECD 106 - Adsorption - Desorption Using a Batch Equilibrium Method

The OECD 106 guideline describes a method to determine the adsorption and desorption potential of a chemical in different soil types.

Methodology:

-

Soil Selection: A range of soils with varying organic carbon content, clay content, and pH are selected for the test.

-

Adsorption Phase:

-

Aqueous solutions of the test substance at known concentrations are added to soil samples.

-

The mixtures are agitated for a predetermined equilibration time.

-

The soil and aqueous phases are separated by centrifugation.

-

The concentration of the test substance in the aqueous phase is measured. The amount adsorbed to the soil is calculated by the difference from the initial concentration.

-

-

Desorption Phase:

-

After the adsorption phase, the aqueous phase is replaced with a fresh solution without the test substance.

-

The mixture is agitated again to allow for desorption.

-

The concentration of the test substance in the aqueous phase is measured to determine the amount desorbed.

-

-

Data Analysis: The results are used to calculate the adsorption (Kd, Koc) and desorption coefficients.

Bioaccumulation

Bioaccumulation refers to the accumulation of a substance in an organism. The octanol-water partition coefficient (log Pow) is a key indicator of a substance's potential to bioaccumulate. A low log Pow value generally suggests a low potential for bioaccumulation. The GESAMP hazard profile for this compound indicates a log Pow between 1 and <2, suggesting a very low potential to bioaccumulate.[7]

Ecotoxicity

Ecotoxicity data provides information on the potential adverse effects of a substance on aquatic and terrestrial organisms.

Table 1: Acute Aquatic Toxicity of this compound

| Species | Endpoint | Exposure Duration | Value | Reference |

| Brachydanio rerio (Zebra fish) | LC50 | 96 hours | 7.1 mg/L |

The available data indicates that this compound is slightly toxic to fish on an acute basis.[7]

Summary of Environmental Fate and Ecotoxicity Data

The following table summarizes the key environmental fate and ecotoxicity parameters for this compound based on the available information.

Table 2: Summary of Environmental Data for this compound

| Parameter | Value/Classification | Method/Source |

| Biodegradability | Readily biodegradable, Rapidly degradable | Safety Data Sheet, New Zealand EPA |

| Hydrolysis | Data not publicly available | - |

| Soil Adsorption (Koc) | Estimated to be highly mobile | EPISuite[6] |

| Bioaccumulation (log Pow) | 1 to <2 (Very low potential) | GESAMP Hazard Profile[7] |

| Acute Aquatic Toxicity (LC50, Brachydanio rerio) | 7.1 mg/L (96 hours) | ECHA Registration Dossier |

Based on the currently available data, this compound is considered to be a readily biodegradable substance with a low potential for bioaccumulation. Its estimated high mobility in soil suggests a potential for leaching, but this is likely mitigated by its rapid biodegradation. The acute aquatic toxicity is in the range of slight toxicity to fish.

While qualitative data strongly supports its favorable degradation profile, a full environmental risk assessment would benefit from publicly available quantitative data from standardized OECD tests for biodegradability, hydrolysis, and soil adsorption. This guide provides a comprehensive overview of the current state of knowledge and the standard methodologies used to assess the environmental fate of substances like this compound.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Registration Dossier - ECHA [echa.europa.eu]

- 3. uobabylon.edu.iq [uobabylon.edu.iq]

- 4. chemsafetypro.com [chemsafetypro.com]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. This compound — Maritime Integrated Decision Support Information System on Transport of Chemical Substances [midsis.rempec.org]

- 7. Registration Dossier - ECHA [echa.europa.eu]

Reactivity of 3-Methoxybutyl Acetate with Common Reagents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of 3-methoxybutyl acetate with a range of common laboratory reagents. The information presented herein is intended to assist researchers, scientists, and professionals in the field of drug development in understanding the chemical behavior of this ether-ester compound, enabling its effective use in synthesis and formulation.

Introduction

This compound is a bifunctional molecule containing both an ester and an ether functional group.[1] This unique structure dictates its reactivity, combining the characteristic reactions of esters with the relative inertness of ethers. It is a colorless liquid with a mild, fruity odor, and is soluble in many organic solvents while having limited solubility in water.[2] This guide will detail its reactivity towards acids, bases, oxidizing and reducing agents, and other common reagents, providing experimental protocols and mechanistic insights.

General Reactivity Profile

Under normal storage and handling conditions, this compound is a stable compound.[3] However, its ester functional group is susceptible to nucleophilic acyl substitution reactions, while the ether linkage is generally stable except under harsh acidic conditions. The presence of the methoxy group may influence the reactivity of the ester, though significant electronic effects are not typically observed due to the separation by a three-carbon chain.

Reactivity with Common Reagents

The following sections detail the expected reactions of this compound with various classes of common laboratory reagents.

Reactivity with Acids: Hydrolysis